1-(3,4-dichlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-[(3,4-DICHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features an indole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-DICHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common approach includes the condensation of 3,4-dichlorobenzyl chloride with an indole derivative under basic conditions, followed by oxidation and cyclization steps to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-DICHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary alcohols.
Scientific Research Applications
1-[(3,4-DICHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-DICHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness: 1-[(3,4-DICHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern and the presence of both dichlorophenyl and pyridinyl groups. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C22H16Cl2N2O3 |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)indol-2-one |
InChI |
InChI=1S/C22H16Cl2N2O3/c23-17-6-5-14(11-18(17)24)13-26-19-4-2-1-3-16(19)22(29,21(26)28)12-20(27)15-7-9-25-10-8-15/h1-11,29H,12-13H2 |
InChI Key |
UCKNTKKQCRGOEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC3=CC(=C(C=C3)Cl)Cl)(CC(=O)C4=CC=NC=C4)O |
Origin of Product |
United States |
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